Glucose transporters facilitate the Warburg effect—the metabolic reprogramming wherein cancer cells preferentially utilize glycolysis despite oxygen availability. Overexpression of GLUT-1 and GLUT-3 enables tumor cells to meet their heightened glucose demand (≥200-fold increase compared to normal cells). In Dalton’s lymphoma models, GLUT-1/3 expression levels directly correlate with:
This metabolic shift promotes chemoresistance through multidrug resistance protein 1 (MDR1) upregulation and pH-dependent drug efflux.
Table 1: GLUT Expression Patterns in Malignancies
Isoform-specific GLUT inhibitors face three limitations:
Glutor’s pan-inhibitory profile addresses these challenges by:
Table 2: Comparative Efficacy of GLUT Inhibitors
| Compound | Target GLUTs | IC50 (Cancer Cells) | Normal Cell Resistance |
|---|---|---|---|
| Phloretin | GLUT-2 | 48 μM | None |
| WZB117 | GLUT-1 | 1.2 μM | Partial |
| BAY-876 | GLUT-1 | 9 nM | Yes |
| Glutor | GLUT-1/2/3 | 4–11 nM | Yes |
The evolution of GLUT inhibitors progressed through three phases:
Phase 1: Natural Product Derivatives (1990–2010)
Phase 2: First-Generation Synthetic Inhibitors (2010–2018)
Phase 3: Pan-GLUT Inhibitors (2018–Present)
Glutor emerged from structure-activity relationship studies optimizing:
Table 3: Molecular Properties of Glutor vs. Predecessors
| Parameter | Glutor | WZB117 | BAY-876 |
|---|---|---|---|
| Molecular Weight | 536.64 | 307.33 | 379.45 |
| cLogP | 2.8 | 1.2 | 3.1 |
| GLUT-1 Ki (nM) | 4.1 | 1200 | 0.9 |
| GLUT-3 Ki (nM) | 6.7 | >10000 | >10000 |
| Plasma Stability | 98% (4 h) | 34% (4 h) | 89% (4 h) |
In vitro models demonstrate Glutor’s superior therapeutic index:
This developmental trajectory underscores Glutor’s unique position as the first clinically viable pan-GLUT inhibitor with nanomolar potency and isoform-coverage breadth unattainable by prior agents.
Glutor represents a sophisticated piperazine-2-one derivative with the complete International Union of Pure and Applied Chemistry nomenclature of (S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide [1] [4]. The molecular formula C31H32N6O3 reflects a complex heterocyclic structure with a molecular weight of 536.636 daltons [1] [4] .
The molecular architecture encompasses several distinct structural domains that contribute to its biological activity. The core piperazine-2-one ring system serves as the central scaffold, bearing a chiral center at the 6-position with S-configuration [1] [30]. This stereochemical arrangement is critical for the compound's biological specificity and represents a key structural determinant for glucose transporter inhibition [30].
The morpholinobenzyl substituent at the 5-position provides additional conformational flexibility and contributes to the compound's binding affinity for glucose transporter proteins [1]. The phenyl group attached to the 2-position of the pyrazolo ring system enhances the lipophilic character of the molecule, while the pyridin-3-ylmethyl carboxamide functionality at the 6-position introduces hydrogen bonding capabilities that are essential for target protein recognition [1] [4].
| Physical Property | Value |
|---|---|
| Molecular Formula | C31H32N6O3 [1] [4] |
| Molecular Weight | 536.636 g/mol [1] [4] |
| IUPAC Name | (S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide [1] [4] |
| InChI Key | RJNNHMLTCJHHRQ-HKBQPEDESA-N [4] |
| Stereochemistry | S-configuration at position 6 [1] [30] |
| Physical Form | White to beige powder [21] [26] |
| Solubility | 2 mg/mL in dimethyl sulfoxide [21] [26] |
The three-dimensional structure reveals a rigid bicyclic core with strategically positioned substituents that optimize interactions with glucose transporter binding sites [1]. The stereochemical configuration at the 6-position carbon atom is particularly important, as demonstrated by the specific S-configuration required for optimal biological activity [30]. This chiral center influences the overall molecular conformation and affects the spatial arrangement of pharmacophoric elements necessary for glucose transporter recognition [30].
The synthesis of Glutor and related piperazine-2-one derivatives employs sophisticated synthetic methodologies that have evolved to address the challenges of constructing complex heterocyclic frameworks with precise stereochemical control [2] [7] [12]. The most prominent synthetic approach for Glutor utilizes a modified Ugi four-component reaction, which enables the efficient assembly of the piperazine-2-one core structure with high selectivity [2] [11].
The Ugi four-component condensation represents a convergent synthetic strategy that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid component to form the desired heterocyclic framework [11]. This multicomponent reaction approach offers significant advantages in terms of atom economy and synthetic efficiency, allowing for the rapid construction of structurally complex molecules in a single synthetic operation [11].
Alternative synthetic pathways for piperazine-2-one derivatives have been developed through asymmetric allylic alkylation protocols [12]. These methods employ palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazine-2-ones to achieve high levels of enantioselectivity [12]. The use of bis(4,4'-methoxydibenzylideneacetone)dipalladium(0) catalyst systems with trifluoromethyl-substituted tert-butyl phenyloxazoline ligands provides excellent stereochemical control in the formation of tertiary piperazine-2-ones [12].
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Modified Ugi Reaction | Four-component condensation | High atom economy, convergent approach | [2] [11] |
| Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylation | Excellent enantioselectivity | [12] |
| Reductive Amination | Aminoacetaldehyde coupling | Mild reaction conditions | [31] |
| Nucleophilic Substitution | Aromatic substitution with piperazine | Functional group tolerance | [7] |
The synthesis of chiral piperazine-2-one derivatives has been accomplished through stereoselective reductive amination procedures [31]. These methods involve the coupling of protected aminoacetaldehyde derivatives with chiral amino acid esters under carefully controlled reaction conditions [31]. The use of sodium triacetoxyborohydride as a reducing agent at temperatures between -10 to 0 degrees Celsius ensures high stereoselectivity in the formation of the desired chiral centers [31].
Nucleophilic aromatic substitution reactions have also been employed for the preparation of N-arylpiperazine derivatives [7]. These transformations typically utilize palladium-catalyzed Buchwald-Hartwig coupling reactions or copper-mediated cross-coupling procedures to install aromatic substituents on the piperazine nitrogen atoms [7]. The choice of synthetic methodology depends on the specific substitution pattern required and the functional group compatibility of the synthetic intermediates [7].
Advanced synthetic approaches have incorporated photoredox catalysis for the direct functionalization of piperazine derivatives through carbon-hydrogen bond activation [9]. These methods employ iridium-based photocatalysts to generate amino radical intermediates that undergo coupling reactions with aromatic partners [9]. The photoredox methodology provides access to alpha-arylated piperazine derivatives with excellent regioselectivity and functional group tolerance [9].
The structure-activity relationship analysis of Glutor and related piperazine-2-one derivatives reveals critical structural determinants that govern glucose transporter inhibitory potency and selectivity [1] [13] [16]. Systematic modifications of the molecular framework have identified key pharmacophoric elements essential for biological activity and provided insights into the molecular basis of glucose transporter recognition [13] [16].
The piperazine-2-one core structure serves as the fundamental scaffold for glucose transporter inhibition, with modifications to this heterocyclic system significantly affecting biological potency [1] [16]. Studies examining glucose transporter inhibitor structure-activity relationships have demonstrated that the oxidation state of the piperazine ring nitrogen atoms and the presence of the carbonyl functionality at the 2-position are critical for maintaining inhibitory activity [16] [17].
Substitution patterns on the aromatic rings attached to the piperazine-2-one core have profound effects on glucose transporter selectivity and potency [1] [17]. The morpholinobenzyl substituent at the 5-position contributes significantly to the compound's binding affinity for glucose transporter protein 1 and glucose transporter protein 3 isoforms [1]. Modifications to this structural element, including changes in the morpholine ring or alterations to the benzyl linker, result in substantial changes in biological activity [17].
| Structural Modification | Effect on Activity | Glucose Transporter Selectivity | Reference |
|---|---|---|---|
| Core piperazine-2-one | Essential for activity | Pan-glucose transporter inhibition | [1] [16] |
| S-configuration at position 6 | Required for optimal potency | Glucose transporter 1/2/3 selectivity | [1] [30] |
| Morpholinobenzyl substituent | Critical for binding affinity | Enhanced glucose transporter 1/3 selectivity | [1] [17] |
| Pyridin-3-ylmethyl group | Contributes to target recognition | Improved specificity profile | [1] [4] |
| Phenyl substituent | Affects lipophilic interactions | Influences membrane permeability | [1] [17] |
The stereochemical configuration at the 6-position carbon atom represents a crucial determinant of biological activity [30]. The S-configuration is specifically required for optimal glucose transporter inhibition, with the R-enantiomer showing significantly reduced potency [30]. This stereochemical requirement reflects the precise spatial arrangement necessary for productive interactions with the glucose transporter binding site [30].
Analogues bearing modifications to the carboxamide functionality at the 6-position demonstrate varying degrees of glucose transporter inhibitory activity [13]. The pyridin-3-ylmethyl group provides optimal hydrogen bonding interactions with target proteins, while alternative substituents such as benzyl or alkyl groups result in diminished activity [13]. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor that enhances binding affinity through specific interactions with amino acid residues in the glucose transporter binding pocket [13].
Structure-activity relationship studies of related piperazine derivatives have established general principles governing glucose transporter inhibition [15] [16]. The incorporation of electron-withdrawing groups on aromatic substituents generally enhances inhibitory potency, while electron-donating substituents tend to reduce activity [15]. The size and lipophilicity of substituents must be carefully balanced to maintain optimal binding affinity while preserving selectivity for glucose transporter isoforms over other membrane transporters [15] [16].
Comparative analysis of Glutor with other glucose transporter inhibitors has revealed unique structural features that contribute to its exceptional potency [16] [19]. The compound demonstrates nanomolar inhibitory potency against glucose transporter protein 1, glucose transporter protein 2, and glucose transporter protein 3 isoforms, with inhibitory concentration values ranging from 1.1 to 10.8 nanomolar depending on the cell line examined [1] [19]. This potency profile surpasses many other glucose transporter inhibitors and reflects the optimized structural design achieved through systematic structure-activity relationship optimization [16] [19].
Kinetic Parameters and Isoform Selectivity
Glutor demonstrates exceptional potency across multiple cancer cell lines through competitive inhibition of glucose transporter proteins. The compound exhibits half-maximal inhibitory concentration values ranging from 1.1 nanomolar in MIA PaCa-2 pancreatic cancer cells to 10.8 nanomolar in HCT116 colorectal cancer cells [1] [3]. Specifically, the inhibitory kinetics reveal IC50 values of 8.3 nanomolar in UM-UC-3 bladder cancer cells, 3.6 nanomolar in UO31 renal cancer cells, and 10.0 nanomolar in Dalton lymphoma thymic tumor cells [1] [4].
The competitive inhibition mechanism is characterized by Glutor's ability to selectively target glucose transporter 1, glucose transporter 2, and glucose transporter 3 isoforms [1] [3]. These transporters represent the primary glucose uptake mechanisms in neoplastic cells, with glucose transporter 1 and glucose transporter 3 being particularly overexpressed in malignant tissues to support accelerated glycolytic metabolism [2] [5]. The competitive nature of inhibition is evidenced by Glutor's direct binding to the central substrate-binding cavity of these transporters, where it competes with glucose for occupancy [4] [6].
Selectivity Profile and Therapeutic Window
The remarkable selectivity of Glutor for malignant versus normal cells represents a critical advantage for therapeutic applications. Normal peripheral blood mononuclear cells and Institute for Medical Research-90 embryonic lung fibroblasts demonstrate resistance to Glutor treatment with IC50 values exceeding 30,000 nanomolar [1] [7]. This selectivity translates to therapeutic windows ranging from 2,700-fold for HCT116 cells to over 27,000-fold for MIA PaCa-2 cells, indicating exceptional specificity for glucose-addicted cancer cells [1] [7].
The differential sensitivity between malignant and normal cells likely reflects the distinct metabolic requirements and glucose transporter expression patterns. Cancer cells typically exhibit 10-20 fold higher glucose transporter expression compared to normal tissues, creating a vulnerability that Glutor exploits through preferential binding to overexpressed transporters [2] [5].
Transport Kinetics and Mechanism
The competitive inhibition kinetics demonstrate that Glutor does not interfere with cellular hexokinase activity, confirming its specific action on glucose transport rather than downstream glycolytic enzymes [1]. This specificity is crucial for maintaining normal glucose metabolism in healthy tissues while selectively targeting cancer cell glucose uptake. The compound potently reduces glycolytic flux in cancer cells, as demonstrated through extracellular acidification rate measurements that show significant decreases in lactate production following Glutor treatment [1] [4].
Binding Affinity and Molecular Recognition
Computational molecular dynamics simulations and docking analyses reveal that Glutor forms stable complexes with glucose transporter proteins through multiple contact points within the central binding cavity [8]. The binding interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts that maintain complex stability over extended simulation periods exceeding 200 nanoseconds [8]. These interactions suggest that Glutor possesses optimal drug-like characteristics conducive to therapeutic applications [8].
The thermodynamic stability of Glutor-glucose transporter complexes is evidenced by the compound's ability to maintain inhibitory activity in aqueous environments and its resistance to displacement by physiological glucose concentrations [5] [9]. This stability contrasts with many glucose transporter inhibitors that exhibit weak binding affinities and rapid dissociation kinetics [6] [10].
Energetic Considerations and Binding Site Architecture
The glucose transporter binding site architecture reveals critical thermodynamic principles governing Glutor interaction. The central cavity of glucose transporters undergoes conformational transitions between inward-open and outward-open states during the transport cycle [11] [12]. Glutor binding appears to stabilize specific conformational states, preventing the normal alternating access mechanism required for glucose translocation [13] [14].
Thermodynamic analyses of glucose transporter function demonstrate that the binding free energy for glucose ranges from -4.4 to -4.6 kcal/mol, corresponding to dissociation constants in the millimolar range [11]. Glutor's nanomolar potency suggests significantly more favorable binding thermodynamics, likely achieving binding free energies exceeding -10 kcal/mol based on its sub-nanomolar to low nanomolar IC50 values [1] [4].
Structural Determinants of Binding Specificity
The molecular basis for Glutor's pan-glucose transporter inhibitory activity lies in its recognition of conserved binding site residues across glucose transporter isoforms. Key amino acid residues including Phe291, Phe379, Gln380, Trp388, and Trp412 in glucose transporter 1 contribute to glucose binding and likely participate in Glutor recognition [9]. The conservation of these residues across glucose transporter 1, glucose transporter 2, and glucose transporter 3 explains Glutor's broad spectrum activity [6] [10].
Crystallographic studies of glucose transporter inhibitor complexes reveal that effective inhibitors typically bind within the central cavity and overlap with the glucose-binding site [6] [15]. Glutor's piperazine-2-one scaffold likely adopts a binding conformation that maximizes complementarity with this conserved binding pocket while providing selectivity through specific contact patterns [8].
Conformational State Stabilization
Glucose transporters function through an alternating access mechanism involving major conformational transitions between outward-facing and inward-facing states [13] [14]. These conformational changes are essential for the transport cycle, allowing glucose to bind from the extracellular side, undergo translocation through the transporter, and release into the intracellular compartment [11] [12]. Glutor appears to modulate this process through stabilization of specific conformational states that prevent normal transport cycling [8].
The allosteric mechanism involves Glutor binding to the central cavity in a manner that restricts the conformational flexibility required for substrate translocation [13] [16]. This mechanism differs from simple competitive inhibition, as it involves modulation of protein dynamics rather than merely blocking substrate access. The stabilization of non-productive conformational states effectively locks the transporter in configurations incompatible with glucose transport [17] [14].
Dynamic Network Perturbation
Molecular dynamics simulations reveal that glucose transporter conformational transitions involve coordinated movements of transmembrane helices and intracellular domains [14] [18]. The binding of Glutor disrupts these coordinated motions through allosteric networks that propagate conformational changes throughout the protein structure [13] [14]. This perturbation of dynamic networks represents a sophisticated mechanism of inhibition that extends beyond the immediate binding site.
The allosteric modulation mechanism is supported by observations that Glutor binding induces upregulation of glucose transporter 1 and glucose transporter 3 expression in some cancer cell types [5] [4]. This compensatory response suggests that Glutor binding is detected by cellular regulatory mechanisms, indicating that the compound induces conformational changes that are sensed as functional impairment [9].
Implications for Transport Regulation
The allosteric modulation of glucose transporter conformational dynamics by Glutor provides insights into the fundamental mechanisms governing facilitative glucose transport. The observation that relatively small molecules can dramatically alter transporter function through conformational stabilization highlights the importance of protein flexibility in transport processes [14] [19]. This mechanism also suggests potential strategies for developing next-generation glucose transporter inhibitors that target allosteric sites rather than the primary substrate-binding pocket.
The therapeutic implications of allosteric modulation extend beyond simple competitive inhibition. By modulating transporter conformational dynamics, Glutor may achieve more sustained inhibition that is less susceptible to competitive reversal by high glucose concentrations [13] [17]. This property could be particularly advantageous in the hyperglycemic environment often encountered in cancer patients, where competitive inhibitors might be less effective due to elevated glucose levels.
Mechanistic Integration and Therapeutic Potential
The comprehensive mechanism of Glutor action involves multiple complementary processes: competitive inhibition through direct binding site occupancy, thermodynamically favorable complex formation, and allosteric modulation of transporter conformational dynamics [1] [4] [8]. This multi-modal mechanism of action contributes to Glutor's exceptional potency and selectivity for glucose-dependent cancer cells while sparing normal tissues with lower glucose transporter expression and different metabolic requirements [1] [7].